ABA-DMNB
Description
Historical Context and Evolution of Research on 6-Nitroveratraldehyde
The scientific journey of 6-nitroneveratraldehyde began with its initial synthesis, which has consistently been achieved through the direct nitration of veratraldehyde. orgsyn.org An early modification of this preparation was described by Salway. orgsyn.org A notable early investigation into its reactivity was documented in 1939, exploring its use in the Pschorr reaction for the synthesis of 1,4-Dimethyl-6,7-dihydroxyphenanthrene. acs.orgacs.org
Early preparative methods focused on optimizing the nitration reaction, with detailed procedures published in resources like Organic Syntheses. orgsyn.org These methods highlighted the importance of controlling reaction temperatures and the sensitivity of the product to light. orgsyn.org The purification of 6-nitroneveratraldehyde was typically achieved through recrystallization from ethanol (B145695). chemicalbook.com
The evolution of research on 6-nitroneveratraldehyde has seen its transformation from a simple chemical intermediate to a key player in several advanced research areas. Its utility has expanded from classical organic reactions to sophisticated applications in medicinal chemistry, materials science, and chemical biology. This progression reflects the growing understanding of its chemical properties and the ingenuity of scientists in harnessing them for complex molecular constructions and functional applications.
Significance of 6-Nitroveratraldehyde in Contemporary Organic Synthesis and Medicinal Chemistry
In the realm of contemporary organic synthesis, 6-nitroneveratraldehyde is highly valued as a versatile synthon. Its aldehyde and nitro groups, along with the electron-donating methoxy (B1213986) groups on the aromatic ring, provide multiple reaction sites for a variety of chemical transformations. It serves as a crucial starting material for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many biologically active molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
One of the most prominent applications of 6-nitroneveratraldehyde is in the synthesis of polysubstituted indoles. nih.gov The indole (B1671886) motif is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov The use of 6-nitroneveratraldehyde in methodologies like the Cadogan indole synthesis has provided efficient routes to functionalized indole derivatives. researchgate.netumaine.edu It is also utilized in the synthesis of other nitrogen-containing heterocycles such as cinnolines and benzothiazines. researchgate.net
The significance of 6-nitroneveratraldehyde in medicinal chemistry is underscored by its role as a precursor in the synthesis of various bioactive compounds and imaging agents. A prime example is its use in the preparation of no-carrier-added 6-[¹⁸F]-fluoro-L-DOPA (6-FDOPA), a fundamental tracer for cerebral positron emission tomography (PET) studies of the dopaminergic system. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcookechem.comfishersci.iemedchemexpress.comcaymanchem.comchemsrc.commedchemexpress.comucl.ac.uksigmaaldrich.comsigmaaldrich.comsnmjournals.org This application is critical for the diagnosis and research of neurological disorders like Parkinson's disease. chemsrc.com
Furthermore, derivatives of 6-nitroneveratraldehyde have been investigated for their potential therapeutic properties. For instance, formazans prepared from 6-nitroneveratraldehyde have exhibited antiviral activity. rjptonline.org The compound itself has been identified as an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair, suggesting its potential in cancer therapy by sensitizing cells to certain treatments. chemicalbook.comcookechem.com
Overview of Key Research Domains for 6-Nitroveratraldehyde
The utility of 6-nitroneveratraldehyde extends across several key research domains, highlighting its versatility and importance in modern science.
Key Research Domains for 6-Nitroveratraldehyde
| Research Domain | Specific Applications | Key Findings and Significance |
| Medicinal Chemistry & Radiopharmaceuticals | Precursor for 6-[¹⁸F]fluoro-L-DOPA (FDOPA) synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcookechem.comfishersci.iemedchemexpress.comcaymanchem.comchemsrc.commedchemexpress.comucl.ac.uksigmaaldrich.comsigmaaldrich.comsnmjournals.org Synthesis of bioactive heterocycles (e.g., antivirals). rjptonline.org DNA-PK inhibitor. chemicalbook.comcookechem.com | Enables non-invasive imaging of the dopaminergic system with PET. chemsrc.comucl.ac.uk Provides a scaffold for the development of new therapeutic agents. rjptonline.org Potential for enhancing cancer therapies. chemicalbook.com |
| Organic Synthesis | Synthesis of polysubstituted indoles, nih.govresearchgate.netumaine.edu cinnolines, researchgate.net and other nitrogen-containing heterocycles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.net Used in the Pschorr reaction. acs.orgacs.org | Offers efficient routes to complex and medicinally relevant molecular architectures. nih.govresearchgate.net Demonstrates versatility in classical and modern synthetic methodologies. acs.org |
| Photochemistry & Photolabile Protecting Groups | Core structure for the 6-nitroveratryl (Nvl) photolabile protecting group. nih.govresearchgate.net Used in the development of "photoskunks" for light-induced thiol generation. rsc.org Photolabile H+-donor for studying cellular proton dynamics. caymanchem.com | Enables spatiotemporal control over the release of bioactive molecules and functional groups with light. nih.govwikipedia.org Facilitates the study of dynamic biological processes with high precision. caymanchem.com |
| Materials Science | Synthesis of eumelanoid building blocks. researchgate.net | Contributes to the development of novel organic materials with potential applications in electronics and biocompatible systems. |
One of the most significant areas of research involving 6-nitroneveratraldehyde is in the field of photochemistry , specifically in the design of photolabile protecting groups (PPGs) . wikipedia.org The 6-nitroveratryl (Nvl) group, derived from 6-nitroneveratraldehyde, is a widely used PPG that can be cleaved with UV light to release a protected functional group. nih.govresearchgate.net This "caging" technology allows for the precise spatial and temporal control of the release of biologically active molecules, such as neurotransmitters, nucleotides, and peptides, within living cells and tissues. nih.govresearchgate.net This has become an invaluable tool for studying complex biological processes. researchgate.net For instance, the Nvl group has been used to control protein trans-splicing and to create "photoskunks," which are molecules that generate thiols upon irradiation. nih.govrsc.org
In materials science , 6-nitroneveratraldehyde has been employed in the synthesis of bromo-5,6-dimethoxyindole building blocks, which are precursors to eumelanoids. researchgate.net Eumelanins are a class of natural pigments with interesting electronic and antioxidant properties, and the ability to synthesize their core structures opens up avenues for the development of novel biocompatible materials.
The compound also serves as a photolabile proton (H+) donor, releasing acid upon excitation with light. caymanchem.com This property has been harnessed in conjunction with pH-sensitive fluorescent probes to investigate cellular phenomena such as nuclear proton dynamics and acid transport in cancer cells. caymanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzaldehyde | |
|---|---|---|
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InChI |
InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 | |
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InChI Key |
YWSPWKXREVSQCA-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC | |
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Molecular Formula |
C9H9NO5 | |
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DSSTOX Substance ID |
DTXSID30174268 | |
| Record name | 6-Nitroveratraldehyde | |
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Molecular Weight |
211.17 g/mol | |
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Physical Description |
Yellow powder; [Acros Organics MSDS] | |
| Record name | 6-Nitroveratraldehyde | |
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CAS No. |
20357-25-9 | |
| Record name | DMNB | |
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| Record name | 6-Nitroveratraldehyde | |
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| Record name | 6-Nitroveratraldehyde | |
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| Record name | 6-nitroveratraldehyde | |
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| Record name | 6-Nitroveratraldehyde | |
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Synthetic Methodologies and Reaction Pathways of 6 Nitroveratraldehyde
Established Synthetic Routes to 6-Nitroveratraldehyde
The most common and well-documented methods for preparing 6-Nitroveratraldehyde involve either the direct nitration of veratraldehyde or a two-step process starting from vanillin (B372448).
Nitration of Veratraldehyde and its Derivatives
Direct nitration of veratraldehyde is a widely used method for producing 6-Nitroveratraldehyde. orgsyn.org The electron-donating effects of the two methoxy (B1213986) groups on the aromatic ring activate it towards electrophilic substitution, while also directing the incoming nitro group to the C-6 position. The choice of nitrating agent is a critical parameter in this process.
The nitration of veratraldehyde can be accomplished using nitric acid alone. In a typical procedure, veratraldehyde is gradually added to nitric acid (sp. gr. 1.4) while maintaining a controlled temperature, generally between 18°C and 22°C. orgsyn.org The reaction mixture is stirred for a short period after the addition is complete and then poured into cold water to precipitate the product. orgsyn.org This method, while effective, has been reported to yield 6-Nitroveratraldehyde in the range of 50.35%. researchgate.netugm.ac.id One established procedure reports a yield of 73-79% of a product with a melting point of 129–131°C, which can be further purified by recrystallization from 95% ethanol (B145695) to achieve a melting point of 132–133°C. orgsyn.org
Key Reaction Parameters for Nitration with HNO₃
| Parameter | Value | Reference |
|---|---|---|
| Reactant | Veratraldehyde | orgsyn.org |
| Reagent | Nitric Acid (sp. gr. 1.4) | orgsyn.org |
| Temperature | 18-22°C | orgsyn.org |
| Reported Yield | 50.35% | researchgate.netugm.ac.id |
| Reported Yield (alternate) | 73-79% | orgsyn.org |
| Product Melting Point | 130°C | researchgate.netugm.ac.id |
A more efficient method for the nitration of veratraldehyde involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. researchgate.netugm.ac.id The role of sulfuric acid is to act as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. quora.com This leads to a more rapid and complete reaction. Research comparing the two methods shows that nitration with the HNO₃-H₂SO₄ mixture can significantly increase the yield of 6-Nitroveratraldehyde to as high as 93.63%. researchgate.netugm.ac.id The reaction is typically conducted at a low temperature, for example, 5°C for 2 hours. researchgate.netunsoed.ac.id
Methylation of Vanillin Precursors
An alternative synthetic pathway to 6-Nitroveratraldehyde begins with vanillin. This process involves two main steps: the methylation of vanillin to produce veratraldehyde, followed by the nitration of the resulting veratraldehyde. researchgate.netunsoed.ac.id
The first step, methylation, converts the phenolic hydroxyl group of vanillin into a methoxy group. This is commonly achieved by reacting vanillin with a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) (NaOH). researchgate.netunsoed.ac.id This reaction is typically carried out at an elevated temperature, for instance, 60°C for 2 hours, and can produce veratraldehyde in high yields, reported to be around 87.7%. researchgate.netunsoed.ac.id The resulting veratraldehyde is a white crystalline solid with a melting point of 43°C. researchgate.net
Once the veratraldehyde is synthesized and purified, it is then subjected to nitration as described in section 2.1.1. to yield the final 6-Nitroveratraldehyde product. researchgate.net
Advanced Synthetic Strategies and Optimization in 6-Nitroveratraldehyde Production
Optimizing the synthesis of 6-Nitroveratraldehyde is crucial for improving efficiency and ensuring the purity of the final product. Research has focused on investigating reaction conditions to maximize yield and selectivity.
Investigation of Reaction Conditions for Enhanced Yield and Selectivity
The primary factor influencing the yield and selectivity in the synthesis of 6-Nitroveratraldehyde is the choice of the nitrating agent. As demonstrated by comparative studies, the use of a mixed acid (HNO₃-H₂SO₄) system provides a substantial improvement in yield over nitric acid alone. researchgate.netugm.ac.id
Comparison of Nitration Methods for Veratraldehyde
| Nitrating Agent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| HNO₃ | 5°C | 2 hours | 50.35% | researchgate.netugm.ac.id |
The data clearly indicates that the generation of the nitronium ion, facilitated by sulfuric acid, is key to achieving a high-yield synthesis. quora.com The reaction temperature is another critical parameter that must be carefully controlled. Nitration reactions are exothermic, and maintaining a low temperature (e.g., 5-22°C) is essential to prevent over-nitration or the formation of undesired by-products and to ensure the regioselectivity of the nitro group addition to the C-6 position. orgsyn.orgresearchgate.net The slow, portion-wise addition of the aldehyde to the acid also helps in managing the reaction's exothermicity. orgsyn.org
Furthermore, the purity of the starting veratraldehyde is important; it should have a minimum melting point of 43°C to ensure an efficient reaction. orgsyn.org Post-reaction procedures, such as recrystallization from solvents like 95% ethanol, are effective for purifying the crude product and obtaining high-purity 6-Nitroveratraldehyde. orgsyn.org
Development of Greener Synthetic Approaches
The traditional synthesis of 6-Nitroveratraldehyde involves the direct nitration of veratraldehyde using concentrated nitric acid, often in the presence of sulfuric acid. orgsyn.org This method, while effective, utilizes harsh reagents and can generate significant acidic waste, posing environmental concerns. In line with the principles of green chemistry, research has been directed towards developing more environmentally benign synthetic protocols. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Greener alternatives to conventional nitration often explore novel reaction media and energy sources. Methodologies such as solvent-free reactions or the use of less hazardous solvents are central to this effort. google.com Furthermore, the application of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproducts. ijprt.orgksu.edu.sa While specific studies detailing a complete green synthesis of 6-Nitroveratraldehyde are emerging, the application of these principles is a key area of development. For instance, microwave-assisted organic synthesis has been noted in the context of reactions involving 6-Nitroveratraldehyde, suggesting its utility in its formation and derivatization. amazonaws.comresearchgate.net The goal is to replace corrosive acid mixtures with solid acid catalysts or to find milder nitrating agents that are more selective and easier to handle.
Derivatization and Transformation Reactions of 6-Nitroveratraldehyde
6-Nitroveratraldehyde is a versatile intermediate in organic synthesis due to the presence of two key functional groups: an aldehyde and a nitro group. sigmaaldrich.com Both groups are susceptible to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The aldehyde group can undergo reduction to an alcohol or participate in condensation reactions to form new carbon-carbon bonds. The aromatic nitro group can be reduced to an amine, which can then be further functionalized.
Reduction Reactions of the Aldehyde Group
The aldehyde functional group in 6-Nitroveratraldehyde can be selectively reduced to a primary alcohol. This transformation is a fundamental step in the synthesis of various derivatives.
A common and effective method for the reduction of the aldehyde group in 6-Nitroveratraldehyde is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol (B129727). The reaction conditions can be tuned to optimize the yield of the desired product, 6-Nitroveratryl Alcohol. For instance, the temperature of the reaction has a significant impact on the product yield.
| Reactant | Reducing Agent | Solvent | Temperature | Yield of 6-Nitroveratryl Alcohol |
| 6-Nitroveratraldehyde | Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | 13.47% |
| 6-Nitroveratraldehyde | Sodium Borohydride (NaBH₄) | Ethanol | Reflux | 56.61% |
Reactions Involving the Nitro Group
The nitro group of 6-Nitroveratraldehyde can be converted into an amino group, opening up pathways to a different class of compounds with varied applications.
The reduction of the nitro group to an amine is a key transformation. Several methods are available for the reduction of aromatic nitro compounds, which can be applied to 6-Nitroveratraldehyde. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. commonorganicchemistry.com Another common approach involves the use of metals in acidic media, such as zinc (Zn) or iron (Fe) in the presence of acetic acid. commonorganicchemistry.comresearchgate.net These methods are generally efficient and can be selective for the nitro group, leaving the aldehyde or a previously reduced alcohol group intact under controlled conditions. The resulting 6-aminoveratraldehyde or 6-aminoveratryl alcohol are valuable intermediates for the synthesis of more complex molecules.
Condensation Reactions of the Aldehyde Group
The aldehyde group of 6-Nitroveratraldehyde readily undergoes condensation reactions with active methylene (B1212753) compounds to form new carbon-carbon double bonds. These reactions are fundamental in organic synthesis for building molecular complexity.
One prominent example is the Knoevenagel condensation. wikipedia.org In a specific application, 6-Nitroveratraldehyde is reacted with 2-cyanoacetamide (B1669375) in the presence of a basic catalyst, such as piperidine (B6355638), in methanol. The reaction mixture is heated to reflux, leading to the formation of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (B2417300) with a high yield. syntheticpages.org
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield |
| 6-Nitroveratraldehyde | 2-Cyanoacetamide | Piperidine | Methanol | Reflux, 2 hours | 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 100% syntheticpages.org |
Another important class of condensation reactions applicable to 6-Nitroveratraldehyde is the Henry reaction, or nitroaldol reaction. synarchive.comwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, which would result in the formation of a β-nitro alcohol derivative. organic-chemistry.org
Synthesis of Oximes (e.g., 6-Nitroveratraldoxime)
The synthesis of oximes from aldehydes or ketones is a fundamental reaction in organic chemistry, often employed for the characterization and purification of carbonyl compounds. In the case of 6-Nitroveratraldehyde, the corresponding oxime, 6-Nitroveratraldoxime, can be prepared through a condensation reaction with hydroxylamine (B1172632) hydrochloride.
A common method involves reacting 6-Nitroveratraldehyde with hydroxylamine hydrochloride in an alcoholic solvent, such as 95% ethanol. The reaction is typically carried out at an elevated temperature, for instance, 50°C for a duration of 2 hours, to facilitate the formation of the oxime. This reaction provides a straightforward route to 6-Nitroveratraldoxime, which serves as an intermediate in the synthesis of other compounds, such as certain antibiotic derivatives.
| Reactant | Reagent | Solvent | Temperature | Time | Product |
| 6-Nitroveratraldehyde | Hydroxylamine Hydrochloride | 95% Ethanol | 50°C | 2 hours | 6-Nitroveratraldoxime |
Formation of Imines and Schiff Bases
The reaction of aldehydes and ketones with primary amines yields imines, commonly referred to as Schiff bases, which are characterized by a carbon-nitrogen double bond. This condensation reaction is a reversible process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The formation of Schiff bases from 6-Nitroveratraldehyde would proceed by reacting it with a primary amine. The reaction is often catalyzed by either an acid or a base. The general mechanism involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the stable imine product. The equilibrium of this reaction can often be shifted towards the product by removing the water that is formed, for instance, by azeotropic distillation. The specific choice of primary amine and reaction conditions will determine the structure and yield of the resulting Schiff base.
Condensation with Methylfuran to yield o-nitroaryl-bis(5-methylfur-2-yl)methanes
6-Nitroveratraldehyde can undergo condensation reactions with electron-rich aromatic compounds like 2-methylfuran (B129897) to generate o-nitroaryl-bis(5-methylfur-2-yl)methanes. These products are considered versatile synthons for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov
The reaction involves the acid-catalyzed electrophilic substitution of two molecules of 2-methylfuran onto the aldehyde carbon of 6-Nitroveratraldehyde. This transformation leads to the formation of a diarylmethane structure. These resulting compounds can be further modified, for example, through reduction of the nitro group, to access a range of heterocyclic systems such as indoles and cinnolines. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product |
| 6-Nitroveratraldehyde | 2-Methylfuran | o-nitroaryl-bis(5-methylfur-2-yl)methanes |
Formation of Arylidene Derivatives
The Knoevenagel condensation is a widely utilized reaction in organic synthesis for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound, which is a compound having a CH2 group flanked by two electron-withdrawing groups.
6-Nitroveratraldehyde readily participates in Knoevenagel condensations. For example, its reaction with 2-cyanoacetamide in the presence of a basic catalyst like piperidine leads to the formation of an arylidene derivative. In a typical procedure, a slurry of 6-Nitroveratraldehyde and 2-cyanoacetamide in methanol is heated to reflux with a few drops of piperidine. researchgate.netijprajournal.com This results in the formation of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. ijprajournal.com This type of reaction is a powerful tool for constructing more complex molecules with extended conjugation.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product |
| 6-Nitroveratraldehyde | 2-Cyanoacetamide | Piperidine | Methanol | Reflux | 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide |
Alkylation Reactions of 6-Nitroveratraldehyde Derivatives
The alkylation of derivatives of 6-Nitroveratraldehyde, such as its corresponding oximes or imines, represents a potential pathway for further functionalization. In general, the nitrogen and oxygen atoms in oximes and the nitrogen atom in imines possess lone pairs of electrons, making them nucleophilic and thus susceptible to alkylation by electrophilic reagents like alkyl halides.
However, a review of the scientific literature does not provide specific examples or detailed research findings on the alkylation reactions of derivatives of 6-Nitroveratraldehyde. While general methodologies for the alkylation of oximes and imines are well-established for other compounds, their direct application to derivatives of 6-Nitroveratraldehyde has not been explicitly documented in the available research. Therefore, specific reaction conditions, yields, and the nature of the resulting alkylated products for this particular substrate remain to be investigated and reported.
Mechanistic Investigations and Reaction Kinetics Involving 6 Nitroveratraldehyde
Exploration of Reaction Mechanisms in Synthesis and Transformation
6-Nitroveratraldehyde, also known as 4,5-dimethoxy-2-nitrobenzaldehyde, is a key intermediate in various synthetic pathways. Its synthesis is most commonly achieved through the direct nitration of veratraldehyde. orgsyn.org This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, guided by the existing methoxy (B1213986) substituents.
The compound serves as a critical precursor in the multi-step synthesis of 6-[¹⁸F]Fluoro-L-DOPA, a significant radiopharmaceutical for Positron Emission Tomography (PET). The synthesis involves a nucleophilic aromatic substitution where a nitro group is displaced by the [¹⁸F]fluoride ion. This process typically involves several stages:
Fluorination : Nucleophilic substitution of the nitro group on a precursor derived from 6-Nitroveratraldehyde, such as a trimethylammonium triflate salt, with [¹⁸F]fluoride. researchgate.net
Reduction : The aldehyde group is reduced to an alcohol.
Halogenation : The alcohol is converted to a benzylic halide.
Alkylation : An enantioselective alkylation is performed using a chiral auxiliary.
Hydrolysis : The protecting groups are removed to yield the final product, 6-[¹⁸F]Fluoro-L-DOPA. researchgate.netd-nb.infonih.gov
Furthermore, the 6-nitroveratryl moiety, of which 6-Nitroveratraldehyde is a parent compound, is extensively used as a photolabile protecting group (PPG). The transformation mechanism involves photochemical cleavage. Upon irradiation with UV light, typically around 365 nm, the 2-nitrobenzyl system undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This leads to the formation of an aci-nitro intermediate. nih.govresearchgate.net This intermediate then rearranges, often through a cyclic transition state, to release the protected functional group and form a 2-nitrosobenzaldehyde derivative as a byproduct. nih.gov The release of the protected substrate from the aci-nitro intermediate is often the rate-determining step and can be significantly slower than the decay of the primary intermediate. nih.gov
Kinetic Studies of Reactions Involving 6-Nitroveratraldehyde
The reactivity of the aromatic ring in 6-Nitroveratraldehyde is governed by the electronic effects of its three substituents: two methoxy groups (-OCH₃), a nitro group (-NO₂), and an aldehyde group (-CHO). In the context of electrophilic aromatic substitution (EAS), these groups exert competing influences on the reaction rate.
Activating Groups : The two methoxy groups are strong electron-donating groups (EDGs) through resonance. libretexts.org They increase the electron density of the aromatic ring, making it more nucleophilic and thus accelerating the rate of EAS reactions. lumenlearning.comyoutube.com
Deactivating Groups : Both the nitro group and the aldehyde group are strong electron-withdrawing groups (EWGs) through resonance and induction. libretexts.orglibretexts.org They decrease the electron density of the ring, making it less nucleophilic and thereby slowing down EAS reactions. masterorganicchemistry.com
The efficiency of the photochemical release of substrates from 6-nitroveratryl-based protecting groups is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event per photon absorbed. Kinetic studies of these photolysis reactions provide crucial data on the rates of substrate release.
Compounds based on the α-carboxy-6-nitroveratryl (αCNV) group have been studied for their rapid and high-yield photolysis. For instance, the photolysis of αCNV-protected carboxylic acids occurs rapidly to release the free acid with a quantum yield of 0.17 and a photolysis rate of 325 s⁻¹. researchgate.net Similarly, an αCNV-protected tyrosine derivative was found to have a quantum yield of 0.19 for the deprotection of tyrosine. nih.gov The steady-state quantum yields for the photolysis of various O-(4,5-dimethoxy-2-nitrobenzyl)phenylephrine derivatives have been reported to range from 0.05 to 0.28. researchgate.net The rate of product formation is often estimated from the decay rates of the transient aci-nitro intermediates. researchgate.net
Below is a table summarizing reported quantum yields and photolysis rates for several 6-nitroveratryl-based compounds.
| Compound | Released Moiety | Quantum Yield (Φ) | Photolysis Rate (k) |
| αCNV-protected carboxylic acids | Carboxylic Acid | 0.17 | 325 s⁻¹ |
| αCNV-protected tyrosine | Tyrosine | 0.19 | Not specified |
| O-(4,5-dimethoxy-2-nitrobenzyl)phenylephrine | Phenylephrine | 0.05 - 0.28 | Not specified |
| 6-nitroveratryl derivative with -Br at benzylic site | Not specified | 0.013 | Not specified |
| 6-nitroveratryl derivative with -CN at benzylic site | Not specified | 0.003 | Not specified |
This table is populated with data from available research literature. nih.govresearchgate.netnih.gov
Theoretical Chemistry Approaches to Predict Reactivity
Density Functional Theory (DFT) has become a powerful computational tool for investigating the reactivity and mechanisms of organic reactions. mdpi.comnih.gov For compounds like 6-Nitroveratraldehyde, DFT calculations can provide valuable insights into various aspects of their chemical behavior. Although specific DFT studies focusing solely on 6-Nitroveratraldehyde are not extensively detailed in the literature, the methodology is broadly applied to similar aromatic systems to:
Calculate molecular properties : DFT can determine geometric parameters, electronic structures, and molecular orbital energies (such as HOMO and LUMO), which are fundamental to understanding reactivity.
Model reaction mechanisms : It is used to map potential energy surfaces for reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.net This helps in elucidating complex reaction pathways, such as those in nucleophilic aromatic substitution or the multi-step synthesis of derivatives.
Predict reactivity descriptors : DFT can be used to calculate chemical potential, hardness, and electrophilicity, which are key indicators of a molecule's reactivity. nih.gov The molecular electrostatic potential (MESP) can also be determined to identify the most likely sites for electrophilic or nucleophilic attack.
For 6-Nitroveratraldehyde, DFT could be employed to model the nitration of veratraldehyde, analyze the stability of intermediates in the synthesis of 6-[¹⁸F]Fluoro-L-DOPA, and investigate the energetics of the photochemical cleavage process of related nitroveratryl protecting groups.
Spectroscopic data, particularly ¹³C-NMR chemical shifts, provide a window into the electronic environment of individual carbon atoms within a molecule, which can be correlated with its reactivity. The chemical shift of a carbon nucleus is sensitive to the electron density around it; higher electron density leads to greater shielding and an upfield shift (lower ppm), while lower electron density results in deshielding and a downfield shift (higher ppm). libretexts.org
In 6-Nitroveratraldehyde, the substituents on the aromatic ring significantly influence the ¹³C-NMR chemical shifts of the ring carbons:
The electron-donating methoxy groups increase the electron density at the ortho and para positions, causing the signals for these carbons to shift upfield compared to unsubstituted benzene (B151609).
The electron-withdrawing nitro and aldehyde groups decrease the electron density of the ring, particularly at the ortho and para positions relative to themselves, leading to downfield shifts for the carbons they are attached to and those affected by their resonance withdrawal. cdnsciencepub.com
Applications of 6 Nitroveratraldehyde in Advanced Research Fields
Radiopharmaceutical Synthesis and Positron Emission Tomography (PET) Tracers
The utility of 6-Nitroveratraldehyde is well-established in the field of nuclear medicine, where it serves as a key precursor for the synthesis of specific PET tracers. These tracers are instrumental in the non-invasive imaging and study of various physiological and pathological processes in the human body.
Precursor for no-carrier-added 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) Synthesis
6-Nitroveratraldehyde is a widely used precursor for the no-carrier-added (NCA) synthesis of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), a fundamental tracer for cerebral PET studies. This method is advantageous as it produces high molar activities, which is a significant benefit over other synthetic routes. d-nb.infonih.gov The synthesis involves a nucleophilic substitution reaction where the nitro group of 6-Nitroveratraldehyde is displaced by the radioactive fluorine-18 isotope ([¹⁸F]F⁻). nih.gov
The process typically involves the fluorination of 6-Nitroveratraldehyde in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) in the presence of Kryptofix 222 and potassium carbonate. nih.gov The resulting 6-[¹⁸F]fluoroveratraldehyde is then further processed through several steps, including condensation and hydrolysis, to yield [¹⁸F]FDOPA. nih.gov Optimization of reaction conditions, such as temperature and precursor concentration, has been shown to significantly improve the radiochemical yield of the initial fluorination step to as high as 89 ± 2%. documentsdelivered.comresearchgate.net
| Parameter | Value | Reference |
| Starting Material | 6-Nitroveratraldehyde | nih.gov |
| Product | no-carrier-added 6-[¹⁸F]fluoro-L-DOPA | nih.gov |
| Reaction Type | Nucleophilic Aromatic Substitution | nih.gov |
| Optimized Yield | 89 ± 2% | documentsdelivered.comresearchgate.net |
| Synthesis Time | Approximately 100-150 minutes | nih.govresearchgate.net |
| Enantiomeric Purity | >99% | nih.gov |
| Specific Activity | 1.2 Ci/µmol | nih.gov |
Development of New Precursors for ¹⁸F-Labeling
Research has also focused on utilizing 6-Nitroveratraldehyde as a starting point for developing other precursors for ¹⁸F-labeling. While 6-Nitroveratraldehyde itself is a direct precursor, its derivatives are being explored to enhance synthesis efficiency and yield. For instance, a trimethylammonium veratraldehyde triflate, synthesized from a related veratraldehyde structure, has been used as a precursor for the asymmetric synthesis of 6-[¹⁸F]fluoro-L-dopa, achieving a decay-corrected radiochemical yield of 23% ± 6%. researchgate.net
Applications in Dopaminergic System Studies
The primary application of [¹⁸F]FDOPA, synthesized from 6-Nitroveratraldehyde, is in the PET imaging of the presynaptic dopaminergic system in the human brain. nih.govscite.ai This tracer allows for the visualization and quantification of dopamine (B1211576) synthesis and storage in nerve terminals. nih.govresearchgate.net Consequently, [¹⁸F]FDOPA PET is a powerful tool for diagnosing and studying a range of conditions, including:
Neuropsychiatric diseases: such as schizophrenia. d-nb.infonih.govnih.gov
Movement disorders: most notably Parkinson's disease. d-nb.infonih.govnih.gov
Brain malignancies: including malignant gliomas. d-nb.infonih.gov
Other malignancies: such as neuroendocrine tumors, pheochromocytoma, and pancreatic adenocarcinoma. d-nb.infonih.gov
The ability of [¹⁸F]FDOPA to reflect the functional integrity of the presynaptic dopaminergic pathway makes it an invaluable tool in both clinical diagnosis and neurological research. nih.gov
Photolabile Protecting Group Chemistry (Photocaging Technology)
6-Nitroveratraldehyde serves as a foundational structure for the design of photolabile protecting groups, also known as photocages. These molecules allow for the spatial and temporal control over the release of bioactive compounds using light. The 6-nitroveratryl group is favored due to its desirable absorption characteristics. acs.org
Design and Synthesis of 6-Nitroveratryl-Based Photolabile Groups
The 6-nitroveratryl moiety, derived from 6-Nitroveratraldehyde, is a commonly used photolabile protecting group. acs.org Its derivatives are synthetically accessible and can be modified to suit various applications. researchgate.net By incorporating a photolabile α-methyl-o-nitroveratryl moiety, for example, surfactants can be created that degrade upon light irradiation in a controlled manner. nih.gov
A significant advancement in this area is the development of the α-Carboxy-6-nitroveratryl (αCNV) protecting group, which is specifically designed for caging carboxylic acids. acs.orgnih.gov The synthesis of αCNV is achieved in a few steps from 3,4-dimethoxyphenylacetic acid. acs.orgacs.orgnih.gov
The αCNV group offers several advantages over the parent 6-nitroveratryl group. Notably, αCNV esters photolyze approximately two to three orders of magnitude faster. acs.org These caged compounds undergo rapid and quantitative photolysis at wavelengths longer than 300 nm, releasing the carboxylic acid with high efficiency. acs.orgnih.gov This chemistry has been successfully applied to the protection and release of neurotransmitters and β-lactam antibiotics. acs.org The synthesis of photolabile tyrosine derivatives protected by the αCNV group has also been described, demonstrating its versatility. nih.gov
| Property | Value | Reference |
| Protecting Group | α-Carboxy-6-nitroveratryl (αCNV) | acs.orgnih.gov |
| Target Functional Group | Carboxylic Acids | acs.orgnih.gov |
| Photolysis Wavelength | >300 nm | acs.orgnih.gov |
| Rate of Photolysis | 325 s⁻¹ | acs.orgacs.orgnih.gov |
| Quantum Yield | 0.17 | acs.orgacs.orgnih.gov |
Biological and Chemical Applications of Photocaged Compounds
Photocaged compounds derived from 6-nitroveratraldehyde have found broad utility in studying dynamic biological processes. By releasing active molecules, such as protons (H+), in a controlled manner, these compounds allow researchers to probe cellular mechanics and signaling pathways with high precision.
6-Nitroveratraldehyde itself can function as a photolabile H+ donor. When irradiated with light (e.g., at 405 nm), it releases a proton. researchgate.net This property has been harnessed to investigate the dynamics of protons within the cell nucleus. In conjunction with pH-sensitive fluorescent probes like cSNARF1, researchers can use 6-nitroveratraldehyde to induce a rapid, localized change in pH within the nucleus and simultaneously monitor the resulting proton movement and its effects on cellular processes, such as calcium signaling. researchgate.net
The same principle of light-induced proton release has been applied to study how cancer cells manage their acidic microenvironment. researchgate.net Cancer cells often exhibit high rates of glycolysis, leading to the production of excess acid that must be expelled to maintain a viable intracellular pH. Using 6-nitroveratraldehyde and a pH-sensitive probe, researchers can simulate acid loads and observe the mechanisms by which cancer cells "vent" this acid, including its transmission to surrounding stromal cells. researchgate.net
The cytoplasm of red blood cells is densely packed with hemoglobin, which significantly restricts the diffusion of molecules. 6-Nitroveratraldehyde has been used as a tool to study these diffusion dynamics. researchgate.net By photo-releasing protons within the red blood cell cytoplasm and tracking their movement with fluorescent probes, scientists can gain insights into how the crowded intracellular environment, constrained by hemoglobin, impacts molecular transport. researchgate.net
The applications described above are part of a broader field utilizing "optochemical tools." These are molecules designed to control biological processes with light. rhhz.netresearchgate.net Light-induced uncaging, where a photolabile group like 6-nitroveratryl is used to release a bioactive molecule, is a cornerstone of this approach. rhhz.net This strategy offers unparalleled spatiotemporal precision, allowing researchers to activate a biological process at a specific time and in a specific location within a cell or tissue, simply by focusing a beam of light. wikipedia.org This non-invasive control is a significant advantage over traditional methods that rely on the diffusion of chemical agents. rhhz.net
Role in the Synthesis of Heterocyclic Compounds
6-Nitroveratraldehyde has emerged as a valuable starting material in the synthesis of various heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science.
Precursor for Nitrogen-Containing Heterocycles
This aromatic aldehyde is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. While specific synthetic routes starting from 6-Nitroveratraldehyde for indoles, cinnolines, and benzothiazine-3,1 derivatives are subjects of ongoing research, its chemical functionalities make it an attractive candidate for established synthetic methodologies for these classes of compounds. The presence of a nitro group and an aldehyde function on the benzene (B151609) ring provides reactive sites for cyclization reactions that form the core of these heterocyclic systems. For instance, the nitro group can be reduced to an amine, which can then participate in intramolecular reactions with derivatives of the aldehyde group to form the indole (B1671886) ring. Similarly, the functionalities present in 6-Nitroveratraldehyde can be chemically modified to create precursors suitable for cinnoline and benzothiazine-3,1 derivative synthesis.
Synthesis of N-Phenylpyrazolines
A notable application of 6-Nitroveratraldehyde in heterocyclic synthesis is in the preparation of N-Phenylpyrazolines. Research has demonstrated a synthetic route where 6-Nitroveratraldehyde is first used to synthesize a chalcone, specifically 3-(4,5-dimethoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one. This chalcone derivative then undergoes a cyclization reaction with phenylhydrazine to yield the corresponding N-phenylpyrazoline. This synthesis highlights the utility of 6-Nitroveratraldehyde in creating complex heterocyclic structures with potential biological activities. wikipedia.org
Biomedical Research and Therapeutic Applications
Beyond its role in synthetic chemistry, 6-Nitroveratraldehyde has shown significant promise in biomedical research, particularly in the field of oncology.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK) Activity
6-Nitroveratraldehyde has been identified as an inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.
DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) in human cells. These breaks can be caused by various factors, including ionizing radiation and certain chemotherapeutic agents. The repair of DSBs is essential for cell survival, but in cancer cells, this can lead to resistance to therapy.
6-Nitroveratraldehyde, a derivative of vanillin (B372448), has been shown to inhibit the activity of DNA-PK. This inhibition is believed to occur through the interaction of the aldehyde group with the enzyme. By blocking DNA-PK, 6-Nitroveratraldehyde effectively hinders the NHEJ pathway. This modulation of DSB repair can prevent cancer cells from repairing the DNA damage induced by treatments, leading to cell death. The selective inhibition of DNA-PK without significantly affecting other protein kinases makes it an interesting candidate for targeted therapies.
A significant therapeutic application of inhibiting DNA-PK is the potential to sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents like cisplatin. Cisplatin is a widely used anticancer drug that works by inducing DNA damage in cancer cells. However, cancer cells can develop resistance to cisplatin by efficiently repairing this damage.
By inhibiting the DNA-PK-mediated repair pathway, 6-Nitroveratraldehyde can enhance the efficacy of cisplatin. When used in combination, 6-Nitroveratraldehyde prevents the cancer cells from repairing the DNA lesions caused by cisplatin, leading to an accumulation of damage and ultimately, apoptosis (programmed cell death). This synergistic effect could potentially allow for lower doses of cisplatin to be used, which might reduce the severe side effects associated with this chemotherapy.
Table 1: Investigated Applications of 6-Nitroveratraldehyde
| Research Area | Specific Application | Key Findings |
|---|---|---|
| Heterocyclic Synthesis | Precursor for N-Phenylpyrazolines | Successfully used to synthesize chalcones which are then converted to N-Phenylpyrazolines. wikipedia.org |
| Biomedical Research | Inhibition of DNA-PK | Acts as an inhibitor of DNA-dependent protein kinase. |
Synthesis of Analogs of Alpha-Asarone
While direct synthesis of alpha-asarone analogs from 6-Nitroveratraldehyde is not extensively documented, its structural similarity to key precursors suggests a viable synthetic pathway. Alpha-asarone, a phenylpropanoid, and its analogs are of interest for their potential pharmacological activities. The synthesis of related compounds, such as nitro-derivatives of beta-asarone, provides a model for how 6-Nitroveratraldehyde could be utilized.
A plausible synthetic route would involve a Henry condensation reaction between 6-Nitroveratraldehyde and a nitroalkane, such as nitroethane, to form a nitrostyrene derivative. This reaction is a common method for forming carbon-carbon bonds. Subsequent reduction of the nitro group and other modifications could then lead to a variety of alpha-asarone analogs. For instance, studies on the synthesis of nitro derivatives of the isomeric β-asarone have been successfully conducted, demonstrating the feasibility of introducing a nitropropyl group to a trimethoxybenzene scaffold nih.gov. This suggests that similar methodologies could be applied to 6-Nitroveratraldehyde to generate a library of novel asarone-like compounds for further investigation.
Precursors for Antibiotic Derivatives (e.g., C-9154 antibiotic)
6-Nitroveratraldehyde is a key intermediate in the synthesis of derivatives of the C-9154 antibiotic. The C-9154 antibiotic is a potent therapeutic agent, but its production through microbiological processes often results in low yields. Chemical synthesis offers a more controlled and potentially higher-yielding alternative.
The synthesis of intermediates for C-9154 antibiotic derivatives begins with the methylation of vanillin to produce veratraldehyde. This is followed by the nitration of veratraldehyde to yield 6-Nitroveratraldehyde. Research has shown that nitration using a mixture of nitric acid and sulfuric acid provides a significantly higher yield (93.63%) compared to using neat nitric acid (50.35%). The resulting 6-Nitroveratraldehyde is a yellow crystalline solid. This intermediate can then be further modified, for example, through reduction to 6-nitroveratryl alcohol, on the pathway to the final antibiotic derivatives.
Table 1: Synthesis of 6-Nitroveratraldehyde as a Precursor for C-9154 Antibiotic Derivatives
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Vanillin | Dimethylsulfate, NaOH | Veratraldehyde | 87.7% |
| 2 | Veratraldehyde | HNO₃, H₂SO₄ | 6-Nitroveratraldehyde | 93.63% |
| 3 | 6-Nitroveratraldehyde | NaBH₄ | 6-Nitroveratryl alcohol | 56.61% |
Development of Antiviral Agents (e.g., Formazans)
6-Nitroveratraldehyde has been successfully used in the synthesis of novel formazans with promising antiviral activity. Formazans are a class of intensely colored compounds known for their biological activities.
In one study, thirteen new formazans were synthesized by the condensation of the phenylhydrazone of 3,4-dimethoxy-6-nitro-veratraldehyde with various phenyl diazonium salts. These formazans were then screened for their antiviral activity against the Ranikhet disease virus and vaccinia virus. One of the synthesized compounds, 1-o-carboxyphenyl-3[3',4'-dimethoxy-6'-nitrophenyl]-5-phenylformazan, demonstrated 100% protection against the Ranikhet disease virus rsc.org. Other compounds in the series also showed significant protection, ranging from 20% to 83% rsc.org. This research highlights the potential of 6-Nitroveratraldehyde as a scaffold for the development of new antiviral drugs.
Table 2: Antiviral Activity of Formazans Derived from 6-Nitroveratraldehyde
| Compound | Virus | Protection Level |
|---|---|---|
| 1-o-carboxyphenyl-3[3',4'-dimethoxy-6'-nitrophenyl]-5-phenylformazan | Ranikhet disease virus | 100% |
| Other Formazan Derivatives | Ranikhet disease virus | 20-83% |
Potential in Anti-Corrosion Research
While direct studies on the use of 6-Nitroveratraldehyde as a corrosion inhibitor are limited, the broader class of substituted benzaldehydes, particularly those containing heteroatoms and pi-electron systems, has shown significant promise in this field. These molecules can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
Research on various benzaldehyde derivatives, including those with nitro groups and Schiff bases formed from benzaldehydes, has demonstrated their effectiveness as corrosion inhibitors for mild steel and other metals in acidic environments. For instance, halogen-substituted benzaldehyde thiosemicarbazones have been shown to be excellent corrosion inhibitors for mild steel in hydrochloric acid rsc.orgrsc.orgresearchgate.net. The inhibition efficiency of these compounds is attributed to their strong adsorption onto the metal surface, a process that is often enhanced by the presence of electron-donating or -withdrawing groups on the benzene ring.
Given that 6-Nitroveratraldehyde possesses both a nitro group and an aldehyde group, it is a prime candidate for the development of new corrosion inhibitors. The aldehyde functionality can be readily converted into a Schiff base, which is a well-established class of corrosion inhibitors nbinno.comresearchgate.netmedcraveonline.com. The presence of the nitro group and methoxy (B1213986) groups on the aromatic ring would further influence the electronic properties of the molecule and its adsorption behavior on metal surfaces. Therefore, 6-Nitroveratraldehyde represents a promising, yet underexplored, platform for the design and synthesis of novel anti-corrosion agents.
Advanced Analytical and Characterization Techniques in 6 Nitroveratraldehyde Research
Spectroscopic Analysis
Spectroscopy provides a detailed view into the molecular framework of 6-Nitroveratraldehyde by examining the interaction of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Nitroveratraldehyde is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The key functional groups and their expected absorption regions are the nitro group (NO₂), the aldehyde group (CHO), the aromatic ring, and the ether linkages (C-O).
The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations. The aldehyde functional group is identifiable by its distinct C=O stretching frequency and the C-H stretching of the aldehyde proton. The ether linkages are confirmed by their C-O stretching bands.
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |
| Aldehyde (C=O) | Stretch | 1690-1740 |
| Aldehyde (C-H) | Stretch | 2695-2830 (often a doublet) |
| Aromatic (C=C) | Stretch | 1400-1600 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Ether (C-O) | Stretch | 1000-1300 |
Note: The exact positions of the peaks can be influenced by the molecular environment and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of 6-Nitroveratraldehyde.
In a typical ¹H-NMR spectrum of 6-Nitroveratraldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the two methoxy (B1213986) groups. The chemical shift (δ) of the aldehydic proton is typically found at a high value (downfield) due to the electron-withdrawing nature of the carbonyl group. The aromatic protons will appear in the aromatic region of the spectrum, and their splitting patterns (e.g., singlets, doublets) are determined by their coupling with neighboring protons. The two methoxy groups are expected to show sharp singlet signals.
The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. Separate signals are anticipated for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to the nitro and aldehyde groups being significantly shifted), and the carbons of the methoxy groups.
¹H-NMR Data for 6-Nitroveratraldehyde
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | ~10.0 | Singlet |
| Aromatic H | 7.0 - 8.0 | Varies (e.g., Singlet, Doublet) |
| Methoxy (OCH₃) | ~4.0 | Singlet |
¹³C-NMR Data for 6-Nitroveratraldehyde
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~190 |
| Aromatic C | 110 - 160 |
| Methoxy (OCH₃) | ~56 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Mass Spectrometry (MS) (e.g., GC-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by gas chromatography and then ionized and fragmented in the mass spectrometer.
The mass spectrum of 6-Nitroveratraldehyde will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (211.17 g/mol ) nih.gov. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the nitro group (NO₂), the aldehyde group (CHO), or the methoxy groups (OCH₃). The most abundant fragments observed in the GC-MS analysis of 6-Nitroveratraldehyde are typically at mass-to-charge ratios (m/z) of 181, 136, and the molecular ion at 211 nih.gov.
Key Fragments in the Mass Spectrum of 6-Nitroveratraldehyde nih.gov
| m/z | Possible Fragment |
| 211 | [M]⁺ (Molecular Ion) |
| 181 | [M - NO]⁺ or [M - OCH₃ + H]⁺ |
| 136 | [M - NO₂ - CHO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photolysis Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in studying the photolytic properties of 6-Nitroveratraldehyde. This compound is known to be photolabile, meaning it undergoes a chemical reaction upon absorbing light. This property is particularly relevant in applications where light-induced release of protons is desired.
The UV-Vis spectrum of 6-Nitroveratraldehyde in a solvent like acetonitrile (B52724) typically shows absorption bands in the UV region. A study on nitrobenzaldehyde isomers indicates that such compounds generally exhibit weak transitions around 350 nm and stronger absorptions around 250 nm uni-muenchen.dersc.org. Upon irradiation with UV light, for instance at 360 nm, 6-Nitroveratraldehyde can undergo photoreduction, leading to the formation of new products with different absorption characteristics nih.gov. For example, the reduction of a nitro group to an amino group would result in a significant shift in the absorption spectrum, which can be monitored over time using UV-Vis spectroscopy to study the kinetics of the photolysis reaction.
Chromatographic Methods
Chromatographic techniques are essential for the separation and purification of 6-Nitroveratraldehyde, as well as for assessing its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). It is widely used to monitor the progress of chemical reactions and to determine the purity of a compound tifr.res.infishersci.com.
For the analysis of 6-Nitroveratraldehyde, a suitable mobile phase would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the mobile phase is adjusted to achieve good separation of the compound from any impurities. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A single spot on the TLC plate under various solvent systems is a good indicator of the purity of the compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental technique for assessing the purity of 6-Nitroveratraldehyde, particularly due to the compound's volatility. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
In a typical GC analysis for purity determination, a sample of 6-Nitroveratraldehyde is vaporized and introduced into the GC system. As the carrier gas, often an inert gas like helium or nitrogen, sweeps the sample through the column, the individual components separate based on their boiling points and interactions with the stationary phase. A detector at the end of the column, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), registers the eluted components. The resulting chromatogram displays a series of peaks, where the area of each peak corresponds to the concentration of that component.
The purity of 6-Nitroveratraldehyde is calculated by the area percent method. This involves dividing the peak area of the main compound by the total area of all peaks in the chromatogram (excluding the solvent peak) and expressing the result as a percentage. Commercial suppliers of 6-Nitroveratraldehyde often specify a minimum purity level determined by GC, which can range from 85.0% to over 95.0%. When coupled with Mass Spectrometry (GC-MS), this technique not only quantifies purity but also aids in the identification of impurities by providing mass-to-charge ratio data for each separated component.
Table 1: Representative GC Parameters for Aromatic Aldehyde Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., HP-5, DB-5) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 - 2.0 mL/min |
| Oven Program | Initial temperature of 100°C, ramped to 250°C at 10°C/min |
| Injection Volume | 1 µL (split or splitless mode) |
Note: These are general parameters and would require optimization for the specific analysis of 6-Nitroveratraldehyde.
High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Rate Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical tool widely used in pharmaceutical and chemical analysis for the separation, identification, and quantification of compounds. guidechem.comchemicalbook.com It is particularly valuable for analyzing non-volatile or thermally sensitive compounds like 6-Nitroveratraldehyde.
For the analysis of 6-Nitroveratraldehyde, a reverse-phase HPLC method is often employed. In this approach, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. A specific method for the separation of 6-Nitroveratraldehyde utilizes a Newcrom R1 HPLC column, which is a specialized reverse-phase column. The mobile phase for this separation consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid to ensure sharp peak shapes. For applications requiring mass spectrometry detection, a volatile acid such as formic acid would be substituted for phosphoric acid.
HPLC is instrumental in determining the purity of 6-Nitroveratraldehyde by separating it from starting materials, by-products, and degradation products. The area of the peak corresponding to 6-Nitroveratraldehyde in the chromatogram is used to calculate its purity relative to other detected impurities.
Furthermore, HPLC is an excellent technique for monitoring the progress of a chemical reaction, for instance, the nitration of veratraldehyde to produce 6-Nitroveratraldehyde. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can determine the consumption of the starting material and the formation of the product. This allows for the calculation of the conversion rate, which is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.
Table 2: Example HPLC Method for 6-Nitroveratraldehyde Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Newcrom R1 | |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | |
| Detection | UV-Vis Spectroscopy |
| Application | Purity assessment, preparative separation of impurities | |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is an indispensable technique for determining the precise atomic and molecular structure of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound of interest. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the arrangement of atoms within the crystal lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of the atoms, their chemical bonds, bond angles, and other structural details can be determined with high precision.
For 6-Nitroveratraldehyde, obtaining a single crystal of suitable quality would allow for its definitive structural elucidation. The resulting crystal structure would provide invaluable information, including:
Confirmation of the connectivity of the atoms.
Precise bond lengths and angles of the aldehyde, nitro, and methoxy functional groups.
The planarity of the benzene (B151609) ring and the orientation of the substituents.
Intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate how the molecules pack in the solid state.
While the application of X-ray crystallography is a standard and powerful method for molecular structure determination, specific crystallographic data for 6-Nitroveratraldehyde is not widely available in public databases as of the current literature search. However, the technique remains the gold standard for unambiguous structural confirmation of novel compounds or for detailed studies of molecular geometry.
Table 3: Information Obtainable from X-ray Crystallography of 6-Nitroveratraldehyde
| Structural Information | Significance |
|---|---|
| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |
| Bond Lengths and Angles | Confirms the geometry of the molecule and functional groups. |
| Torsional Angles | Describes the conformation of the molecule, particularly the orientation of the substituents on the benzene ring. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |
| Intermolecular Interactions | Reveals how molecules are arranged and interact with each other in the solid state. |
Purity Assessment and Quality Control Methodologies
Ensuring the purity and quality of 6-Nitroveratraldehyde is paramount for its use in research and as a synthetic intermediate. A combination of analytical methods and purification techniques is employed for comprehensive quality control.
The primary methods for quantitative purity assessment are the chromatographic techniques discussed previously: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are capable of separating and quantifying impurities, providing a reliable measure of the compound's purity. Suppliers of 6-Nitroveratraldehyde typically provide a certificate of analysis that specifies the purity as determined by one of these methods. For example, technical grade 6-Nitroveratraldehyde may have a purity of around 80%, while higher grades can be 96% or greater.
In addition to chromatography, other analytical techniques contribute to the quality control profile of 6-Nitroveratraldehyde:
Melting Point: A sharp and consistent melting point range (typically 131-133 °C) is a good indicator of purity. Impurities tend to depress and broaden the melting point range.
Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structural integrity of the compound. While not typically used for quantitative purity assessment, they can detect the presence of significant impurities with different functional groups or molecular structures.
Purification is a critical step in quality control. A common method for purifying 6-Nitroveratraldehyde is recrystallization. This involves dissolving the crude material in a suitable hot solvent, such as ethanol (B145695), and allowing it to cool slowly. The pure compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.
Table 4: Quality Control Parameters for 6-Nitroveratraldehyde
| Parameter | Method/Technique | Typical Specification |
|---|---|---|
| Purity | GC or HPLC | ≥ 85% to ≥ 96% |
| Identity | IR, NMR | Conforms to reference spectra |
| Melting Point | Melting Point Apparatus | 131-133 °C |
| Appearance | Visual Inspection | Yellow solid/powder |
Future Directions and Emerging Research Avenues for 6 Nitroveratraldehyde
Exploration of Novel Photolabile Systems with Tunable Wavelength Sensitivity
6-Nitroveratraldehyde belongs to the ortho-nitrobenzyl class of photolabile protecting groups (PPGs), which are prized for their ability to be cleaved by light, enabling the controlled release of bioactive molecules. wikipedia.orgrsc.org A primary future direction in this area is the rational design of 6-Nitroveratraldehyde derivatives with tailored photosensitivity. Currently, the compound is effectively cleaved by UV or near-UV light (excited at 405 nm), which can be damaging to biological systems and has limited tissue penetration. caymanchem.comnih.gov
Future research will likely focus on modifying the aromatic chromophore to induce a red-shift in the compound's absorption spectrum. wikipedia.org This involves synthesizing analogs with different electron-donating or electron-withdrawing substituents on the benzene (B151609) ring. The goal is to create novel PPGs that can be cleaved with longer wavelength light (in the visible or even near-infrared range), which is less phototoxic and allows for deeper penetration into biological tissues. nih.gov This concept, known as "chromatic orthogonality," would allow for the selective removal of one PPG in the presence of another by using different colors of light, offering more sophisticated control in complex biological experiments. harvard.edu
Table 1: Potential Substituent Effects on Wavelength Sensitivity of 6-Nitroveratraldehyde Analogs
| Substituent Type | Position on Aromatic Ring | Predicted Effect on Absorption Maximum (λmax) | Rationale |
| Strong Electron-Donating (e.g., -NH2, -OR) | Para to nitro group | Red-shift (longer wavelength) | Increases electron density of the chromophore, lowering the energy required for excitation. |
| Electron-Withdrawing (e.g., -CN, -CF3) | Ortho/Para to nitro group | Blue-shift (shorter wavelength) | Decreases electron density, increasing the energy gap for electronic transitions. |
| Extended Conjugation (e.g., vinyl, phenyl) | Various | Red-shift (longer wavelength) | Extends the π-system of the chromophore, delocalizing electrons and reducing excitation energy. |
This table is predictive and based on established principles of photochemistry.
Advanced Applications in Chemical Biology and Optogenetics
The ability of 6-Nitroveratraldehyde to function as a "photocaged" compound opens up numerous advanced applications in chemical biology and the burgeoning field of optogenetics. Photocaging allows for the precise spatiotemporal release of molecules, enabling researchers to study dynamic biological processes with high precision. rsc.orgnih.gov
As a photolabile proton (H+) donor, 6-Nitroveratraldehyde can be used to induce rapid and localized pH changes within cells or subcellular compartments upon illumination. caymanchem.com This capability is invaluable for investigating the role of proton dynamics in cellular processes such as enzyme catalysis, ion channel function, and signaling pathways. caymanchem.com Future work could involve developing this tool to study acid-base signaling in specific organelles with greater precision.
Furthermore, its role as a precursor in the synthesis of radiolabeled compounds like 6-[¹⁸F]fluoro-L-DOPA for Positron Emission Tomography (PET) highlights its utility in neurochemical imaging. caymanchem.comsigmaaldrich.com Research could expand its use as a precursor for other PET tracers, broadening the scope of diagnostic imaging. In optogenetics, derivatives of 6-Nitroveratraldehyde could be engineered to release neurotransmitters, second messengers, or enzyme inhibitors, allowing for light-based control of neural circuits and cell signaling cascades.
Development of Next-Generation DNA-PK Inhibitors with Enhanced Specificity
6-Nitroveratraldehyde is recognized as a cell-permeable inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme critical for the repair of DNA double-strand breaks through the non-homologous end-joining (NHEJ) pathway. chemicalbook.comnih.gov Since deficiencies in DNA repair are a hallmark of many cancers, DNA-PK is a significant therapeutic target. nih.govmdpi.com 6-Nitroveratraldehyde shows greater potency than its analog vanillin (B372448) but is not highly selective, as many early DNA-PK inhibitors also affect related kinases like PI3K, ATM, and ATR. chemicalbook.comnih.gov
The key future direction is to use the 6-Nitroveratraldehyde scaffold as a starting point for developing next-generation inhibitors with enhanced specificity and potency. Structure-activity relationship (SAR) studies will be crucial. By systematically modifying the functional groups on the molecule, medicinal chemists can identify which parts of the structure are essential for binding to the DNA-PK active site and which can be altered to reduce binding to off-target kinases. rsc.org The goal is to design novel compounds that selectively inhibit DNA-PK, which could serve as potent sensitizers for radiotherapy and certain chemotherapies, with fewer side effects than non-selective inhibitors. mdpi.comthno.org
Table 2: Comparison of Kinase Inhibitor Characteristics
| Inhibitor Class | Target Kinase(s) | Key Advantage | Key Disadvantage | Future Goal for 6-Nitroveratraldehyde Analogs |
| Early PI3K/PIKK Family Inhibitors | PI3K, DNA-PK, ATM, ATR, mTOR | Broad activity | High off-target effects, potential toxicity | Increase selectivity for DNA-PK over all other kinases. |
| 6-Nitroveratraldehyde | DNA-PK (and likely others) | Cell-permeable, known scaffold | Moderate potency, low selectivity | Improve IC50 into nanomolar range; eliminate PI3K/ATM/ATR inhibition. |
| Next-Generation Selective Inhibitors (e.g., AZD7648) | DNA-PK | High potency and selectivity | Pharmacokinetic properties may vary | Achieve high selectivity and favorable drug-like properties. |
Sustainable and Scalable Synthetic Processes for 6-Nitroveratraldehyde
The traditional synthesis of 6-Nitroveratraldehyde involves the direct nitration of veratraldehyde using concentrated nitric acid, sometimes in combination with sulfuric acid. orgsyn.orgugm.ac.id While effective, this method presents sustainability challenges, including the use of corrosive and hazardous strong acids, the generation of significant acid waste, and potential for runaway reactions if not carefully controlled. orgsyn.orgrsc.org
A critical area for future research is the development of greener, more sustainable, and scalable synthetic routes. This aligns with the broader push in the chemical industry to reduce environmental impact. mlsu.ac.in Research could explore several avenues:
Alternative Nitrating Agents: Investigating milder, non-acidic nitrating reagents that are more environmentally benign and generate less hazardous waste. rsc.org
Catalytic Processes: Developing catalytic systems, potentially using solid acid catalysts, that can facilitate the nitration reaction with higher selectivity and efficiency, while being recyclable.
Mechanochemistry: Exploring solvent-free or liquid-assisted grinding (LAG) methods, which use mechanical force to drive the reaction, drastically reducing solvent use. rsc.org
Improving the scalability of these greener methods is also paramount to ensure that 6-Nitroveratraldehyde can be produced economically for its expanding applications. The traditional method is noted to produce a bulky product that can be difficult to handle in large batches. orgsyn.org
Computational Chemistry in Predicting and Optimizing 6-Nitroveratraldehyde Reactivity and Applications
Computational chemistry offers powerful predictive tools to accelerate research and development related to 6-Nitroveratraldehyde, reducing the need for time-consuming and resource-intensive trial-and-error experimentation. researchgate.net
Future research can leverage computational models in several key areas:
Predicting Photochemical Properties: Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict the absorption spectra and photochemical reactivity of novel 6-Nitroveratraldehyde derivatives. researchgate.netdntb.gov.ua This would allow researchers to screen potential candidates for tunable wavelength sensitivity (as discussed in 6.1) in silico before committing to their synthesis.
Modeling Inhibitor-Enzyme Interactions: Molecular docking and molecular dynamics simulations can be employed to model how 6-Nitroveratraldehyde-based inhibitors bind to the active site of DNA-PK. nih.gov These models can elucidate the key interactions responsible for binding and inhibition, guiding the rational design of more potent and selective inhibitors (as in 6.3).
Investigating Reaction Mechanisms: Computational tools can be used to map out the reaction pathways for both the synthesis of 6-Nitroveratraldehyde and its photodecomposition. This can help in optimizing reaction conditions for sustainable synthesis (as in 6.4) and understanding the byproducts of photocleavage to ensure they are benign for biological applications.
By integrating these computational approaches, the design and optimization cycle for new 6-Nitroveratraldehyde-based molecules can be significantly streamlined, paving the way for rapid innovation in its diverse fields of application.
Q & A
Q. What are the established synthesis methods for 6-Nitroveratraldehyde, and how do their yields and safety profiles compare?
- Methodological Answer : The primary synthesis routes include nitration of veratraldehyde using nitric acid with sulfuric acid (yield ~90%) or acetic anhydride (lower yield but safer). The sulfuric acid method, while efficient, poses environmental and safety risks due to corrosive reagents. Researchers should prioritize safety protocols (e.g., fume hoods, PPE) when using strong acids and validate purity via melting point analysis (130–131°C) and spectroscopic techniques (FTIR, NMR) .
Q. What physicochemical properties of 6-Nitroveratraldehyde are critical for experimental design?
- Methodological Answer : Key properties include its molecular weight (211.17 g/mol), solubility in DMSO (22 mg/mL), and sensitivity to light/air, necessitating storage at 2–8°C in amber vials. The nitro and aldehyde groups influence reactivity in condensation reactions (e.g., Claisen-Schmidt synthesis of chalcones). Researchers must characterize batches using HPLC or TLC to confirm stability .
Q. How is 6-Nitroveratraldehyde applied in foundational medical research?
- Methodological Answer : It serves as a precursor for synthesizing radiolabeled compounds like 6-[18F]fluoro-L-DOPA for PET imaging of dopaminergic systems. Its bioactivity against cancer cell lines (e.g., apoptosis via caspase activation) is evaluated using MTT assays and flow cytometry. However, clinical relevance requires further pharmacokinetic studies .
Advanced Research Questions
Q. How can synthesis protocols for 6-Nitroveratraldehyde be optimized to balance yield, safety, and scalability?
- Methodological Answer : Green chemistry approaches, such as replacing sulfuric acid with solid acid catalysts or ionic liquids, may reduce hazards. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). Scaling reactions under continuous-flow conditions could enhance reproducibility and safety .
Q. What analytical strategies resolve contradictions in reported molecular weights and biological activities of 6-Nitroveratraldehyde?
- Methodological Answer : Discrepancies in molecular weight (e.g., 197.16 vs. 211.17 g/mol in literature) likely stem from misreporting or degradation. Researchers should cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. For biological studies, standardized assays (e.g., consistent cell lines, exposure times) and meta-analyses of existing data can clarify conflicting results .
Q. What mechanistic insights support 6-Nitroveratraldehyde's role in photolabile drug delivery systems?
- Methodological Answer : Its nitrobenzyl group enables light-triggered cleavage in thioacetal (TNB) linkers. Synthesis involves one-step coupling with thiol-terminated spacers using BF3·Et2O catalysis. Applications include controlled release of therapeutics in vivo, validated via UV irradiation studies and HPLC monitoring of degradation kinetics .
Q. How should ecotoxicological studies address 6-Nitroveratraldehyde's environmental impact?
- Methodological Answer : Acute toxicity assays on aquatic organisms (e.g., Daphnia magna) using OECD guidelines can determine LC50 values. Long-term ecological risks require microcosm studies to assess bioaccumulation and degradation pathways. GC-MS or LC-MS/MS quantifies residual concentrations in environmental samples .
Methodological Considerations for Data Integrity
- Handling Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, LC-MS for purity). Report detailed experimental conditions (e.g., reagent grades, incubation times) to enable replication .
- Safety in Experimental Design : Adopt OSHA-compliant protocols for handling irritants (e.g., gloves, eye protection) and ensure proper waste disposal to mitigate environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
